

2-Methoxy-3-methylpyrazine-d3 physical characteristics

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Compound of Interest

Compound Name: 2-Methoxy-3-methylpyrazine-d3

Cat. No.: B12361156

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Technical Guide: 2-Methoxy-3-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Methoxy-3-methylpyrazine-d3**. It is intended to be a valuable resource for researchers and professionals utilizing this isotopically labeled compound in analytical studies, particularly in the fields of flavor science, metabolomics, and pharmacokinetic analysis.

Core Physical and Chemical Properties

2-Methoxy-3-methylpyrazine-d3 is the deuterated form of 2-methoxy-3-methylpyrazine, a naturally occurring volatile compound found in a variety of roasted and fermented foods, contributing to their characteristic nutty and roasted aromas. The incorporation of three deuterium atoms in the methoxy group makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Quantitative Data Summary

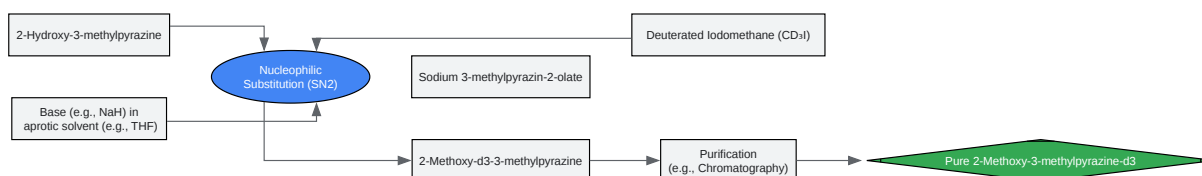
The following table summarizes the key physical and chemical properties of both 2-Methoxy-3-methylpyrazine and its deuterated analog. Data for the non-deuterated form is derived from various chemical suppliers and databases.^{[1][2][3][4]} Properties for the d3-isotopologue are largely based on theoretical calculations and expected minimal isotopic effects on bulk physical properties.

Property	2-Methoxy-3-methylpyrazine	2-Methoxy-3-methylpyrazine-d3	Data Source
Molecular Formula	C ₆ H ₈ N ₂ O	C ₆ H ₅ D ₃ N ₂ O	Calculated
Molecular Weight	124.14 g/mol [1][2][3]	127.16 g/mol	Calculated
CAS Number	2847-30-5[1][2][3][4]	Not assigned	N/A
Appearance	Colorless to pale yellow liquid[1]	Colorless to pale yellow liquid	Assumed
Boiling Point	152-173 °C at 760 mmHg[5][6]	~152-173 °C at 760 mmHg	Assumed
Density	1.012-1.06 g/mL at 25 °C[2][5]	~1.01-1.06 g/mL at 25 °C	Assumed
Refractive Index	~1.507 at 20 °C[2]	~1.507 at 20 °C	Assumed
Solubility	Soluble in ethanol and other organic solvents; slightly soluble in water.[5][7]	Soluble in ethanol and other organic solvents; slightly soluble in water.	Assumed
Odor Profile	Nutty, earthy, roasted aroma.[6]	Nutty, earthy, roasted aroma.	Assumed

Synthesis and Isotopic Labeling

The synthesis of **2-Methoxy-3-methylpyrazine-d3** typically involves the methylation of the precursor, 2-hydroxy-3-methylpyrazine, using a deuterated methylating agent. A common and efficient method is the use of deuterated iodomethane (CD₃I).

Below is a generalized workflow for the synthesis of **2-Methoxy-3-methylpyrazine-d3**.



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A generalized workflow for the synthesis of **2-Methoxy-3-methylpyrazine-d3**.

Experimental Protocols: Application as an Internal Standard

2-Methoxy-3-methylpyrazine-d3 is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), to correct for variations in sample preparation and instrument response.

General Protocol for Quantification of 2-Methoxy-3-methylpyrazine in Wine using GC-MS

This protocol is a representative example of how **2-Methoxy-3-methylpyrazine-d3** would be used in a real-world application. While this specific protocol is adapted from methods used for similar pyrazines, it illustrates the standard procedure.

1. Sample Preparation:

- To a 10 mL aliquot of wine in a headspace vial, add a known amount of **2-Methoxy-3-methylpyrazine-d3** solution (e.g., 10 µL of a 1 µg/mL solution in ethanol).
- Add a salt, such as sodium chloride (e.g., 2 g), to increase the ionic strength and promote the release of volatile pyrazines into the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME):

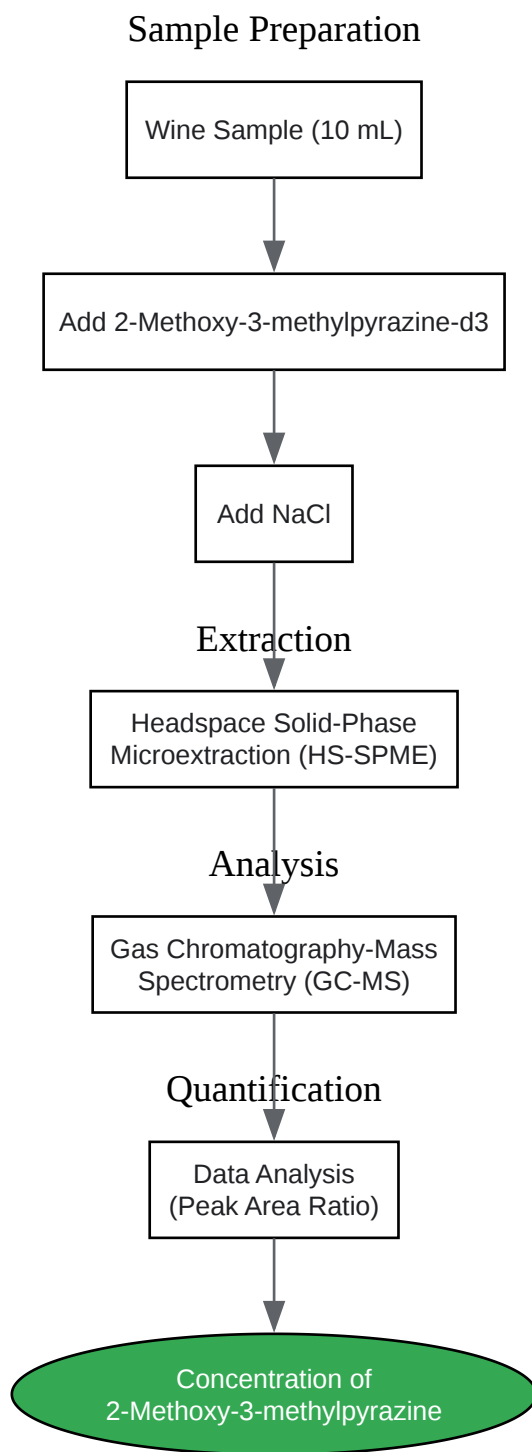
- Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

- Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
- Separate the compounds on a suitable capillary column (e.g., DB-5ms).
- Use a temperature program to elute the analytes, for example, starting at 40°C and ramping to 250°C.
- The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
 - Monitor characteristic ions for 2-methoxy-3-methylpyrazine (e.g., m/z 124, 109).
 - Monitor characteristic ions for **2-Methoxy-3-methylpyrazine-d3** (e.g., m/z 127, 112).

4. Quantification:

- The concentration of 2-methoxy-3-methylpyrazine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

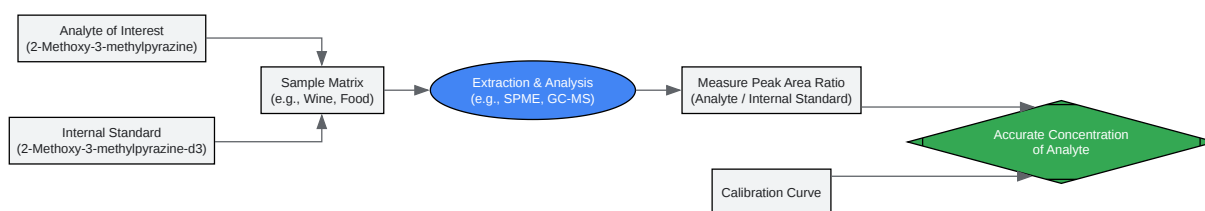


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Experimental workflow for the quantification of 2-methoxy-3-methylpyrazine.

Signaling Pathways and Logical Relationships

In the context of its application, **2-Methoxy-3-methylpyrazine-d3** does not directly participate in biological signaling pathways. Its utility lies in its chemical and physical similarity to its non-deuterated counterpart, allowing it to serve as a reliable tracer in analytical procedures. The logical relationship in its use is based on the principle of isotope dilution mass spectrometry.



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Logical relationship in isotope dilution mass spectrometry.

This technical guide provides a foundational understanding of the physical characteristics and applications of **2-Methoxy-3-methylpyrazine-d3**. For specific applications, further method development and validation are essential.

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